Cas no 24623-24-3 (6-Nitro-1-indanone)

6-Nitro-1-indanone structure
6-Nitro-1-indanone structure
Product Name:6-Nitro-1-indanone
CAS-nummer:24623-24-3
MF:C9H7NO3
MW:177.156782388687
MDL:MFCD06656903
CID:52545
PubChem ID:90562
Update Time:2025-05-23

6-Nitro-1-indanone Chemische en fysische eigenschappen

Naam en identificatie

    • 6-Nitroindanone
    • 6-Nitroindan-1-one
    • 2,3-dihydro-6-nitroinden-1-one
    • 6-NITRO-1-INDANONE
    • 6-nitro-2,3-dihydro-1H-inden-1-one
    • 6-nitro-2,3-dihydroinden-1-one
    • 2,3-Dihydro-6-nitro-1H-inden-1-one
    • 2,3-Dihydro-6-nitro-1-oxo-1H-indene
    • 2,3-diidro-6-nitro-1H-indene-1-one
    • 4-nitro-indan-1-one
    • 6-nitro-1-indatone
    • 6-nitroindan-l-one
    • 1H-INDEN-1-ONE, 2,3-DIHYDRO-6-NITRO-
    • NSC225094
    • 1-Oxo-6-nitroindane
    • 6-nitro-indan-1-one
    • PubChem19682
    • MLRACZPAMDFORH-UHFFFAOYSA-N
    • SBB066646
    • VZ308
    • SCHEMBL568785
    • CS-D1054
    • SY010072
    • AB25564
    • W-206902
    • 1Z-5050
    • FT-0649773
    • AC-22908
    • MWU6EZH8FZ
    • NSC 225094
    • AKOS005070104
    • NSC-225094
    • UNII-MWU6EZH8FZ
    • DTXSID80179369
    • EN300-94949
    • MFCD06656903
    • NS00027708
    • A18519
    • 24623-24-3
    • AM20040002
    • EINECS 246-366-7
    • DB-022398
    • 6-Nitro-1-indanone
    • MDL: MFCD06656903
    • Inchi: 1S/C9H7NO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5H,2,4H2
    • InChI-sleutel: MLRACZPAMDFORH-UHFFFAOYSA-N
    • LACHT: O=C1C2C=C(C=CC=2CC1)[N+](=O)[O-]

Berekende eigenschappen

  • Exacte massa: 177.04300
  • Monoisotopische massa: 177.043
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 0
  • Complexiteit: 246
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • XLogP3: 1.5
  • Topologisch pooloppervlak: 62.9

Experimentele eigenschappen

  • Dichtheid: 1.396
  • Kookpunt: 331.9℃ at 760 mmHg
  • Vlampunt: 169.8 °C
  • Brekindex: 1.629
  • PSA: 62.89000
  • LogboekP: 2.24690

6-Nitro-1-indanone Beveiligingsinformatie

6-Nitro-1-indanone Douanegegevens

  • HS-CODE:2914700090
  • Douanegegevens:

    中国海关编码:

    2914700090

    概述:

    2914700090 其他酮及醌的卤化、磺化衍生物(包括硝化和亚硝化衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙酮报明包装

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

6-Nitro-1-indanone Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HU491-200mg
6-Nitro-1-indanone
24623-24-3 98%
200mg
80.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HU491-250mg
6-Nitro-1-indanone
24623-24-3 98%
250mg
118CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HU491-5g
6-Nitro-1-indanone
24623-24-3 98%
5g
634.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HU491-1g
6-Nitro-1-indanone
24623-24-3 98%
1g
203.0CNY 2021-07-12
TRC
N900653-100mg
6-Nitro-1-indanone
24623-24-3
100mg
$ 50.00 2022-06-03
TRC
N900653-500mg
6-Nitro-1-indanone
24623-24-3
500mg
$ 210.00 2022-06-03
TRC
N900653-1g
6-Nitro-1-indanone
24623-24-3
1g
$ 295.00 2022-06-03
Chemenu
CM112234-25g
2,3-dihydro-6-nitroinden-1-one
24623-24-3 95+%
25g
$324 2021-06-17
Apollo Scientific
OR30531-1g
6-Nitroindan-1-one
24623-24-3 97%
1g
£19.00 2025-02-19
Apollo Scientific
OR30531-5g
6-Nitroindan-1-one
24623-24-3 97%
5g
£77.00 2025-02-19

6-Nitro-1-indanone Gerelateerde literatuur

  • Ermitas Alcalde,Neus Mesquida,Jordi Frigola,Sara López-Pérez,Ramon Mercè Org. Biomol. Chem. 2008 6 3795
  • 2. Notes
    C. V. Y. Chong,J. P. Redfern,J. E. Salmon,P. W. Kent,K. R. Wood,J. J. Ferraro,I. A. Kaye,U. Weiss,R. S. Matthews,A. A. Scala,D. N. Purohit,N. C. Sogani,J. H. Dunlop,R. D. Gillard,J. W. Clark-Lewis,R. P. Singh,J. Lewis,R. S. Nytholm,S. S. Sandhu,M. H. B. Stiddard,V. S. V. Nayar,R. D. Peacock,D. W. Russell,M. Davis,C. F. Cullis,J. G. Yates,G. Wilkinson,D. M. Harris,G. W. A. Fowles,R. A. Walton,K. Feenan,L. A. Cort,R. G. Manders,G. R. Parlett,W. Gee,R. A. Shaw,B. C. Smith,K. W. Buck,A. B. Foster,A. Labib,J. M. Webber J. Chem. Soc. 1964 2811
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